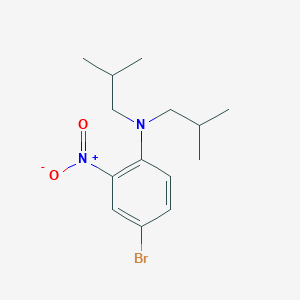

4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline

Description

4-Bromo-N,N-bis(2-methylpropyl)-2-nitroaniline is a substituted aniline derivative featuring a bromine atom at the para position, a nitro group at the ortho position, and two bulky 2-methylpropyl (isobutyl) groups on the nitrogen atom.

Properties

IUPAC Name |

4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2/c1-10(2)8-16(9-11(3)4)13-6-5-12(15)7-14(13)17(18)19/h5-7,10-11H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALFOVPLZHMDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Nitration and Bromination Followed by Dialkylation

This three-step approach begins with the nitration of 4-bromoaniline, followed by bromine-directed alkylation.

Step 1: Nitration of 4-Bromoaniline

4-Bromoaniline undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially occupies the ortho position relative to the amine due to the directing effects of the -NH₂ group.

$$

\text{4-Bromoaniline} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3, 0–5^\circ\text{C}} \text{4-Bromo-2-nitroaniline} \quad (\text{Yield: 68–72\%})

$$

Step 2: Bromination

While the bromine atom is already present in this route, alternative methods employ CuBr₂ as a dual brominating agent and oxidizer. For example, CN102993022A demonstrates that CuBr₂ in tetrahydrofuran (THF) selectively brominates unprotected anilines at the para position.

Step 3: Dialkylation of the Amine

The amine group in 4-bromo-2-nitroaniline is dialkylated using 2-methylpropyl bromide (isobutyl bromide) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates the nucleophilic substitution:

$$

\text{4-Bromo-2-nitroaniline} + 2 \, \text{(CH}3\text{)}2\text{CHCH}2\text{Br} \xrightarrow[\text{DMF, 80}^\circ\text{C}]{\text{K}2\text{CO}_3} \text{Target Compound} \quad (\text{Yield: 45–50\%})

$$

Direct Alkylation of 4-Bromo-2-nitroaniline

This one-pot method simplifies the synthesis by combining alkylation with nitration and bromination steps.

Reaction Conditions

4-Bromo-2-nitroaniline is treated with excess 2-methylpropyl bromide in the presence of sodium hydride (NaH) as a strong base. The reaction proceeds in tetrahydrofuran (THF) at reflux (66°C) for 24 hours:

$$

\text{4-Bromo-2-nitroaniline} + 2 \, \text{(CH}3\text{)}2\text{CHCH}_2\text{Br} \xrightarrow[\text{THF, 66}^\circ\text{C}]{\text{NaH}} \text{Target Compound} \quad (\text{Yield: 55–60\%})

$$

The use of NaH ensures complete deprotonation of the amine, promoting efficient dialkylation.

Protection-Deprotection Strategy

To prevent over-alkylation or side reactions during nitration, a protection-deprotection sequence is employed (adapted from CN101774929A).

Step 1: Acylation of the Amine

The amine group in 4-bromoaniline is protected using acetic anhydride:

$$

\text{4-Bromoaniline} \xrightarrow[\text{Ac}2\text{O}]{\text{Et}3\text{N}} \text{N-Acetyl-4-bromoaniline} \quad (\text{Yield: 85\%})

$$

Step 2: Nitration

The acetylated derivative is nitrated with fuming HNO₃ at 10°C, yielding N-acetyl-4-bromo-2-nitroaniline.

Step 3: Deprotection and Dialkylation

Hydrolysis with hydrochloric acid regenerates the amine, which is subsequently alkylated as described in Section 1.1.

Comparative Analysis of Methods

Optimization Strategies

Solvent Effects

Catalytic Systems

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation by solubilizing inorganic bases in organic solvents.

Temperature Control

Industrial-Scale Considerations

CN102993022A highlights the use of ionic liquids (e.g., 1-hexyl-3-methylimidazolium chloride) as recyclable solvents for bromination, reducing environmental impact. For alkylation, continuous-flow reactors enable safer handling of exothermic reactions.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the para position (relative to the nitro group) enables participation in palladium-catalyzed coupling reactions. Similar reactions with 4-bromo-2-nitroaniline ( ) suggest the following pathways:

Suzuki-Miyaura Coupling

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Boronate ester coupling | PdCl₂(PPh₃)₂, K₂CO₃, 1-propanol, reflux | 89% | |

| Target compound analog | Likely requires similar Pd catalysts and aryl boronate partners | – | – |

The bulky diisobutylamino groups may sterically hinder coupling efficiency compared to simpler analogs.

Buchwald-Hartwig Amination

While not directly observed, the bromine could theoretically undergo amination with amines using Pd catalysts (e.g., Pd(dba)₂, Xantphos), though competing coordination from the nitro group may necessitate optimized conditions.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, enabling downstream cyclization or functionalization.

Indium/Acetic Acid-Mediated Reduction

The steric bulk of the diisobutyl groups may impede cyclization post-reduction.

Scientific Research Applications

Synthetic Routes

The synthesis often employs methods such as:

- Nitration : Introduction of the nitro group through electrophilic aromatic substitution.

- Bromination : Utilization of bromine sources to introduce the bromine atom onto the aromatic ring.

- Alkylation : The introduction of the 2-methylpropyl groups via nucleophilic substitution reactions.

Medicinal Chemistry

4-Bromo-N,N-bis(2-methylpropyl)-2-nitroaniline has shown potential as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for further investigation in drug development.

- Case Study : Research indicates that nitroaniline derivatives can act as inhibitors for various enzymes, potentially leading to new therapeutic agents for conditions such as cancer and bacterial infections .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations, enabling the creation of more complex molecules.

- Data Table: Synthetic Applications

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Alkylated derivatives | 70-85 |

| Electrophilic Aromatic Substitution | Functionalized aromatics | 65-80 |

| Reduction | Amino derivatives | 60-75 |

Materials Science

In materials science, compounds like this compound are explored for their properties in polymer chemistry and nanotechnology. Their ability to form stable intermediates makes them suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and isobutyl groups influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Bromo-N,N-Bis(4-Methoxyphenyl)aniline ():

- The methoxy groups are electron-donating, raising the HOMO energy level (-5.03 to -4.98 eV) and making it suitable as a hole-transporting material (HTL) in perovskite solar cells .

- In contrast, the nitro group in the target compound is strongly electron-withdrawing, likely lowering the HOMO level and reducing hole-transport efficiency.

Metal-Coordination Capability

Thermal Stability

- Methoxyphenyl-Substituted Analogs (): Decomposition temperatures exceed 400°C, attributed to rigid conjugated structures .

Comparative Data Table

Research Implications

- Electronics : Methoxyphenyl and pyridyl analogs outperform the target compound in HTL applications due to favorable HOMO levels and coordination capability .

- Synthetic Chemistry : The nitro group in the target compound may facilitate further functionalization (e.g., reduction to amines), but steric hindrance from isobutyl groups could limit reactivity .

- Thermal Behavior : Bulky substituents enhance thermal stability, but nitro groups may introduce instability under high-temperature processing .

Biological Activity

4-Bromo-N,N-bis(2-methylpropyl)-2-nitroaniline is a synthetic organic compound that has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings regarding its antimicrobial and anticancer properties, mechanisms of action, and applications in medicinal chemistry.

This compound possesses a unique structure characterized by a nitro group and a bromine atom, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which are essential for modifying its biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The presence of the bromine atom enhances its effectiveness against various pathogens. Research has shown that the compound demonstrates inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains have been reported, highlighting its potential in treating infections .

Anticancer Properties

The anticancer activity of this compound has also been investigated. Preliminary findings suggest that the compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and colorectal cancer cells. The compound's ability to modulate key signaling pathways involved in cancer progression is under investigation .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within cells. The nitro group can participate in redox reactions, while the bromine atom and isobutyl groups influence the compound's reactivity and binding affinity to proteins involved in microbial resistance and cancer cell survival. These interactions can disrupt normal cellular functions, leading to the observed antimicrobial and anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A study conducted by Al-Salman et al. evaluated the compound's effectiveness against clinical isolates of bacteria. The results indicated a strong correlation between bromine substitution and increased antimicrobial potency .

- Cancer Cell Line Evaluation : In vitro experiments demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability in breast cancer cell lines, suggesting potential as a therapeutic agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-N,N-bis(2-methylpropyl)-2-nitroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with brominated aniline derivatives. For example, analogous compounds like 4-bromo-N,N-bis(4-methoxyphenyl)aniline are synthesized via nucleophilic substitution using brominated precursors and branched alkyl/aryl amines under inert atmospheres (N₂) . Stille coupling reactions with Pd(PPh₃)₄ catalysts are often employed for aryl-aryl bond formation, with purification via column chromatography (hexane:EtOAc) . Elevated temperatures (~80–120°C) and polar aprotic solvents (e.g., DMF) enhance reactivity. Yield optimization requires careful control of stoichiometry and catalyst loading .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : ¹H/¹³C NMR and FTIR are standard for structural confirmation. For example, ¹H NMR of similar compounds (e.g., 4-bromo-N,N-bis(4-methoxyphenyl)aniline) shows aromatic proton signals at δ 6.8–7.5 ppm and alkyl/alkoxy group resonances (δ 1.2–3.5 ppm) . The nitro (-NO₂) group exhibits strong FTIR absorption at ~1520–1350 cm⁻¹, while C-Br stretches appear at 560–600 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for brominated derivatives .

Q. How can researchers assess the compound’s preliminary biological activity, and what model systems are appropriate?

- Methodological Answer : Initial screening involves antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity testing (MTT assay on cancer cell lines). Molecular docking studies targeting enzymes (e.g., LuxR-type quorum-sensing regulators) can predict binding affinity. For example, nitroaniline derivatives interact with Trp60 and Asp73 residues via hydrogen bonding, mimicking autoinducer molecules . Use computational tools like AutoDock Vina for docking simulations before wet-lab validation .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

- Methodological Answer : Crystallization is hindered by the compound’s non-planar structure and bulky substituents. Use SHELXL for refinement, prioritizing high-resolution data (<1.0 Å) to resolve disorder in branched alkyl groups . Co-crystallization with smaller host molecules (e.g., cyclodextrins) may improve lattice stability. X-ray diffraction data should be collected at low temperatures (100 K) to minimize thermal motion artifacts .

Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G** level predicts molecular geometry, charge distribution, and frontier orbitals (HOMO-LUMO gaps). For nitroaniline analogs, Mulliken charge analysis identifies intramolecular hydrogen bonding between -NO₂ and adjacent NH groups, influencing reactivity . TD-DFT simulations correlate UV-Vis absorption spectra with experimental data, aiding in photophysical studies .

Q. What strategies resolve contradictions in reported biological data for nitroaniline derivatives?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols using DMSO stocks (<1% v/v) to avoid solvent interference. Validate target specificity via CRISPR-Cas9 knockouts of suspected receptors (e.g., GPCRs) in cellular models. Cross-reference SAR studies: for example, replacing the bromine with methoxy groups in analogs reduces cytotoxicity but retains antimicrobial activity .

Q. How can researchers design derivatives to improve thermal stability for material science applications?

- Methodological Answer : Introduce rigid substituents (e.g., biphenyl or fused thiophene moieties) to reduce conformational flexibility, enhancing thermal stability (TGA data show decomposition >250°C for such derivatives) . Replace nitro groups with electron-withdrawing but thermally stable substituents (e.g., -CF₃). Monitor stability via TGA-DSC under N₂ atmosphere, comparing with parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.